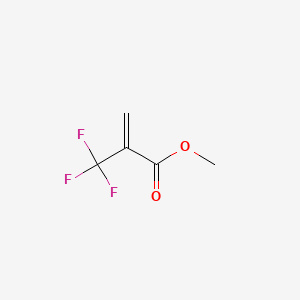
Methyl 2-(trifluoromethyl)acrylate
Overview
Description
Methyl 2-(trifluoromethyl)acrylate is an organic compound with the molecular formula C5H5F3O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its unique trifluoromethyl group, which imparts distinct chemical properties, making it valuable in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(trifluoromethyl)acrylate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(trifluoromethyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Trifluoromethylacrylic acid.
Reduction: Methyl 2-(trifluoromethyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(trifluoromethyl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those requiring fluorine-containing groups for enhanced bioactivity.
Mechanism of Action
The mechanism of action of methyl 2-(trifluoromethyl)acrylate involves its reactivity due to the presence of the trifluoromethyl group. This group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. The ester group can undergo hydrolysis, oxidation, or reduction, depending on the reaction conditions. The trifluoromethyl group also influences the compound’s physical properties, such as its boiling point and solubility .
Comparison with Similar Compounds
- 2,2,2-Trifluoroethyl methacrylate
- 2-(Trifluoromethyl)acrylic acid
- Ethyl 4,4,4-trifluorocrotonate
- 2,2,2-Trifluoroethyl acrylate
Comparison: Methyl 2-(trifluoromethyl)acrylate is unique due to its specific combination of the trifluoromethyl group and the ester functionality. This combination imparts distinct reactivity and physical properties compared to similar compounds. For example, 2,2,2-trifluoroethyl methacrylate has a similar trifluoromethyl group but differs in its ester moiety, leading to variations in reactivity and applications .
Properties
IUPAC Name |
methyl 2-(trifluoromethyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O2/c1-3(4(9)10-2)5(6,7)8/h1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRBXMICTQNNIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382061 | |
| Record name | Methyl 2-(trifluoromethyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
382-90-1 | |
| Record name | Methyl 2-(trifluoromethyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 382-90-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Methyl 2-(trifluoromethyl)acrylate particularly interesting for 157-nm microlithography resist materials?
A1: The key lies in its transparency at the 157 nm wavelength. Fluorocarbon polymers, often incorporating this compound, exhibit higher transparency at this wavelength compared to many other materials. This is crucial for 157-nm microlithography, as it allows for more efficient light transmission during the photoresist process. Researchers have successfully synthesized polymers containing this compound and demonstrated their potential for 157-nm resist applications. []
Q2: How does incorporating this compound into Polyvinylidene fluoride (PVDF) impact its properties and potential applications?
A2: This modification introduces pendant phosphonic acid groups to the PVDF backbone. [] These groups drastically increase the polymer's hydrophilicity, evidenced by the significant decrease in water contact angle from 98° to 15°. This hydrophilic functionalized PVDF exhibits promising anticorrosion properties for steel, showcasing its potential in protective coatings.
Q3: Can this compound be used to create solid polymer electrolytes, and if so, what are the advantages?
A3: Yes, researchers successfully synthesized a random copolymer of vinylidene fluoride and this compound containing a cyclic carbonate side-chain (MAF-cyCB). [] This specific copolymer demonstrated desirable characteristics for solid polymer electrolytes, including high ionic conductivity, good mechanical strength, and a wide electrochemical stability window. These features make it a promising candidate for next-generation solid-state battery applications.
Q4: Are there alternative synthesis pathways for incorporating the structural features of this compound into polymers beyond direct copolymerization?
A4: Indeed, direct copolymerization of this compound, particularly with bulky substituents, can be challenging. To overcome this, researchers explored alternative strategies like synthesizing tricyclononene monomers with spatially distant electron-withdrawing groups or copolymerizing with carbon monoxide. [] These approaches offer potential routes to integrate the desired transparency-enhancing features into polymers for specific applications like 157-nm lithography.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


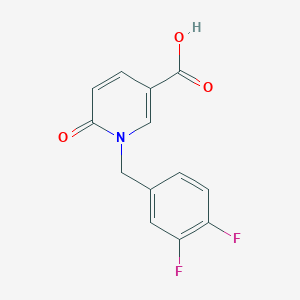
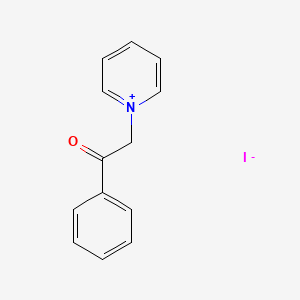
![Ethyl 2-{2-[({[(3-chlorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303976.png)



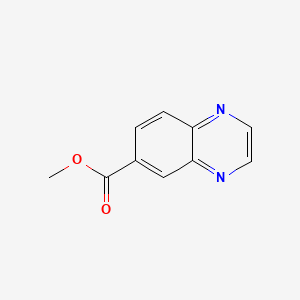
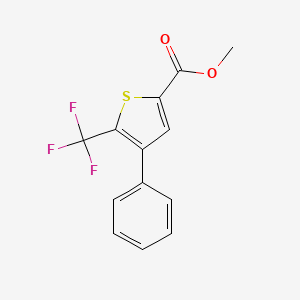
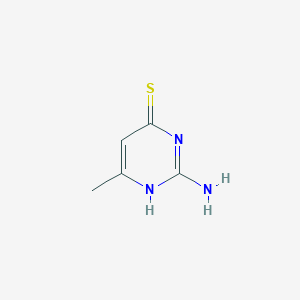

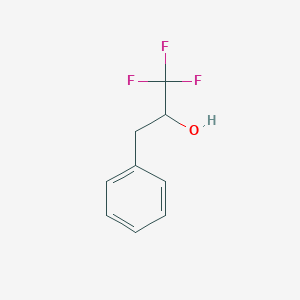
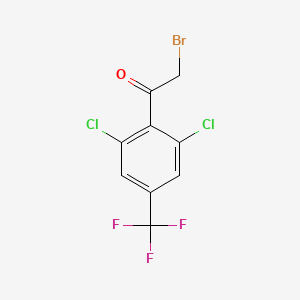
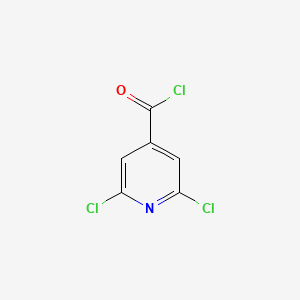
![5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B1304005.png)
